
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) is an organic compound with the molecular formula C14H14N6S. It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. This compound is characterized by the presence of a pteridine core substituted with a 4-methylphenylthio group at the 6-position and amino groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the cyclization of appropriate precursors such as 2,4,5,6-tetraaminopyrimidine with suitable aldehydes or ketones.
Introduction of the 4-Methylphenylthio Group: The 4-methylphenylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the pteridine core with 4-methylthiophenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to folate analogs.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound may also interact with nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-methylpteridine: Similar structure but lacks the 4-methylphenylthio group.
2,4-Diamino-6-hydroxymethylpteridine: Contains a hydroxymethyl group instead of the 4-methylphenylthio group.
6-Bromomethyl-2,4-pteridinediamine: Contains a bromomethyl group instead of the 4-methylphenylthio group.
Uniqueness
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) is unique due to the presence of the 4-methylphenylthio group, which imparts distinct chemical and biological properties. This substitution can enhance its stability, reactivity, and potential interactions with biological targets compared to its analogs.
Properties
CAS No. |
174654-74-1 |
|---|---|
Molecular Formula |
C14H14N6S |
Molecular Weight |
298.37 g/mol |
IUPAC Name |
6-[(4-methylphenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C14H14N6S/c1-8-2-4-10(5-3-8)21-7-9-6-17-13-11(18-9)12(15)19-14(16)20-13/h2-6H,7H2,1H3,(H4,15,16,17,19,20) |
InChI Key |
MWVFUMVQSGZZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
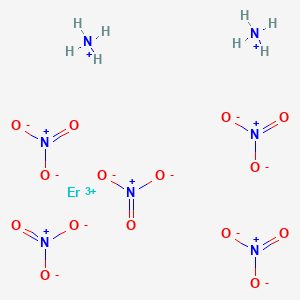
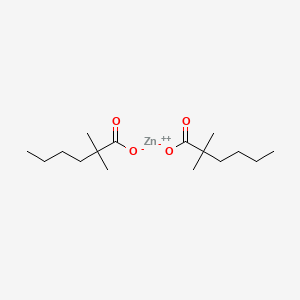
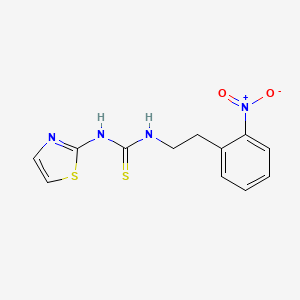

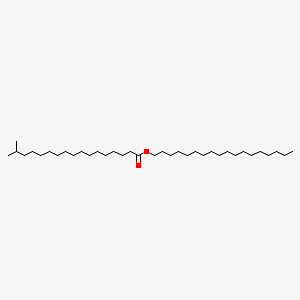

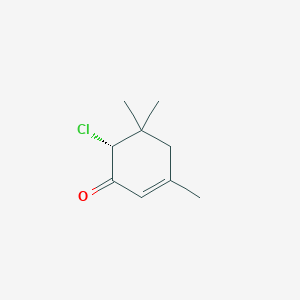
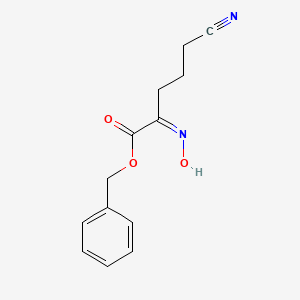
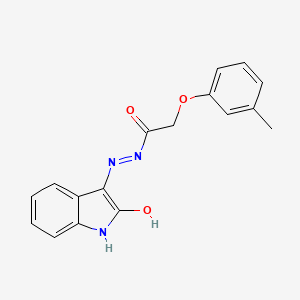
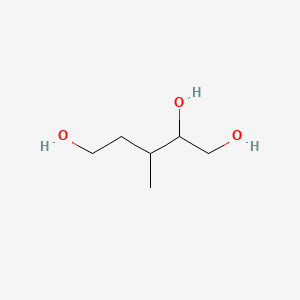

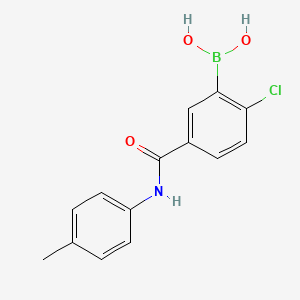
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
